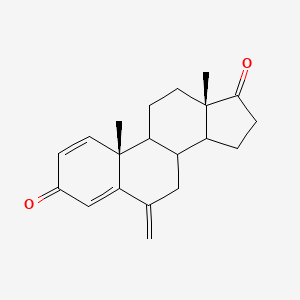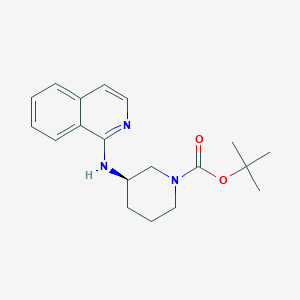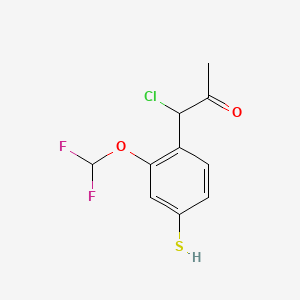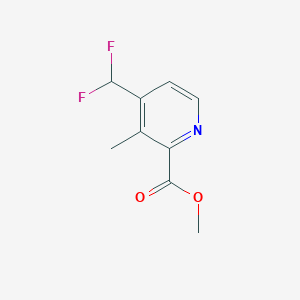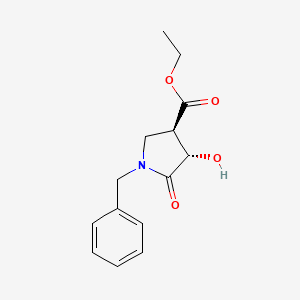
3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-1-(phenylmethyl)-, ethyl ester, (3R,4S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the reagent.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The ethyl ester group is introduced through an esterification reaction, using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl bromide, benzyl chloride
Major Products
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Unique due to its specific stereochemistry and functional groups.
(3R,4S)-methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(3R,4S)-ethyl 1-phenyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical properties and biological activities, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
ethyl (3R,4S)-1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
YKDLEHPCPKSCPK-NEPJUHHUSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CN(C(=O)[C@H]1O)CC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



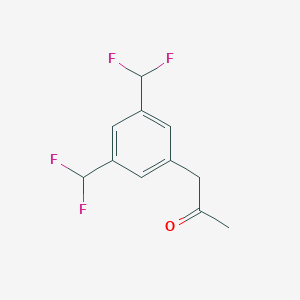
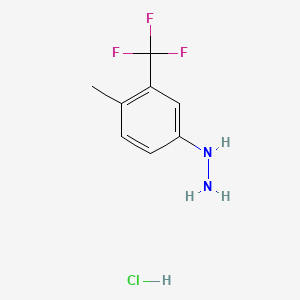
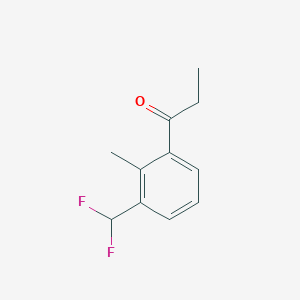

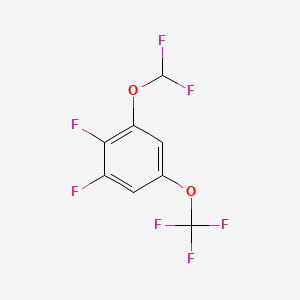
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)

